Morphinan-17-carboxaldehyde
Description
Properties
CAS No. |
56774-77-7 |
|---|---|
Molecular Formula |
C₁₇H₂₁NO |
Molecular Weight |
255.35 |
Synonyms |
N-Formyl Morphinan; N-Demethyl N-Formyl Demethoxyl Levomethorphan |
Origin of Product |
United States |
Synthetic Methodologies for Morphinan 17 Carboxaldehyde
Direct N-Formylation Approaches of Nor-Morphinan Precursors
The introduction of a formyl group at the nitrogen atom of the piperidine (B6355638) ring (position 17) of a nor-morphinan derivative is a crucial transformation. This is typically accomplished through the N-formylation of a secondary amine precursor.
Regioselective N-Formylation Strategies at Position 17
The N-formylation of nor-morphinan precursors is inherently regioselective for position 17. In a typical nor-morphinan structure, the nitrogen at position 17 is the most nucleophilic and accessible secondary amine. This inherent reactivity allows for selective formylation at this position without significant side reactions on other parts of the molecule, especially when other potentially reactive functional groups, such as hydroxyls, are present. The choice of formylating agent and reaction conditions can further enhance this selectivity. For instance, methods have been developed for the chemoselective N-formylation of amines in the presence of hydroxyl groups, which is particularly relevant for the synthesis of morphinan (B1239233) derivatives that often contain phenolic or alcoholic moieties. scispace.comscholarsresearchlibrary.com
Optimization of Reaction Conditions for N-Formyl Group Formation
The efficiency of the N-formyl group formation on the morphinan scaffold is highly dependent on the reaction conditions. A variety of formylating agents and conditions have been explored to optimize the synthesis of Morphinan-17-carboxaldehyde and related N-formyl compounds. Common formylating agents include formic acid, acetic formic anhydride, and phenyl formate. scispace.comnottingham.ac.uk
The optimization of these reactions often involves screening different solvents, temperatures, and catalysts to achieve high yields and purity. For example, in the N-formylation of secondary amines, reaction parameters such as the choice of catalyst (e.g., iodine, metal nanoparticles), the amount of formylating agent, and the reaction temperature have been systematically varied to maximize product yield. mdpi.com While the following table represents the optimization for the N-formylation of a model secondary amine, the principles are applicable to the synthesis of this compound.
| Entry | Formylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | HCOOH | None | Toluene (B28343) | 110 | 12 | 75 |
| 2 | HCOOH | Iodine (5 mol%) | Neat | 70 | 2 | 94 |
| 3 | Phenyl Formate | None | THF | 25 | 8 | 88 |
| 4 | Acetic Formic Anhydride | None | DCM | 0-25 | 4 | 92 |
| 5 | Methanol/O₂ | AuPd–Fe₃O₄ | Methanol | 25 | 18 | 84 |
This table is a representative example of N-formylation optimization based on general findings for secondary amines. mdpi.comresearchgate.net
This compound as an Intermediate in Morphinan Total Synthesis
This compound and its precursors play a significant role as intermediates in the total synthesis of morphinan alkaloids. The N-formyl group can serve as a protecting group or a key element in the construction of the morphinan core.
Convergent and Linear Synthetic Routes Involving N-Formyl Aldehyde Intermediates
Both linear and convergent strategies for the total synthesis of morphinans have utilized N-formyl intermediates.
In a notable example of a linear synthesis , N-formyl dextromethorphan (B48470) is prepared through the Grewe cyclization of an N-formyl-substituted benzyl (B1604629) octahydroisoquinoline precursor (N-Formyl Octa base). This acid-catalyzed cyclization directly forms the morphinan skeleton with the N-formyl group in place. The resulting N-formyl dextromethorphan can then be deformylated and subsequently N-methylated to yield dextromethorphan.
The renowned Rice synthesis of morphine, a landmark in the field, also employs an N-formylation step. In this route, a Birch reduction of a precursor is followed by N-formylation with phenyl formate. nottingham.ac.uk This N-formyl intermediate is then carried through several steps before the formyl group is removed to unveil the secondary amine for further elaboration. nottingham.ac.uk
While direct examples of convergent syntheses prominently featuring this compound are less common, the principles of convergent synthesis lend themselves to such a strategy. A pre-formed N-formylated piperidine ring fragment could be coupled with a separately synthesized aromatic portion of the morphinan scaffold in a late-stage step to complete the core structure.
Stereochemical Control in Synthetic Pathways Leading to this compound
The complex three-dimensional structure of morphinans, with multiple stereocenters, necessitates precise stereochemical control throughout the synthesis. In synthetic routes leading to this compound, the stereochemistry of the carbon framework is typically established prior to the N-formylation step.
For instance, in asymmetric syntheses of morphinans, chiral catalysts or auxiliaries are used in key bond-forming reactions to set the desired stereochemistry of the carbocyclic rings. The subsequent N-formylation of the nor-morphinan precursor is a reaction that occurs at the nitrogen atom and does not typically affect the established stereocenters of the carbon skeleton. The stereochemical integrity of the morphinan core is thus preserved during the introduction of the formyl group. The stereochemistry of morphinan derivatives is crucial for their biological activity, with different enantiomers often exhibiting vastly different pharmacological profiles. mdpi.com
Semisynthetic Pathways and N-Functionalization Strategies utilizing N-Formyl Precursors
This compound is a valuable intermediate in the semisynthesis of novel morphinan derivatives. The N-formyl group can act as a protecting group, a directing group, or a precursor for other N-substituents.
One important application of the N-formyl group is to modulate the reactivity of the nitrogen at position 17. For example, in the semisynthesis of certain 6,14-ethenomorphinans from thebaine, the basicity of the piperidine nitrogen can promote undesired polymerization of dienophiles in Diels-Alder reactions. The introduction of an N-formyl group reduces the nucleophilicity and basicity of the nitrogen, thereby facilitating the desired cycloaddition reaction. nih.gov
Furthermore, the N-formyl group can be readily removed under various conditions to yield the corresponding nor-morphinan. nottingham.ac.ukgoogle.com This secondary amine is a critical precursor for the synthesis of a wide range of N-substituted morphinans with diverse pharmacological properties, such as opioid agonists and antagonists. The deformylated intermediate can be alkylated with various alkyl halides or subjected to reductive amination to introduce different substituents at the N-17 position, which is a key determinant of the pharmacological activity of morphinans. mdpi.comnih.govgoogle.com The N-formyl group can also potentially be reduced to an N-methyl group, providing another route to N-methylated morphinans.
Chemical Reactivity and Transformations of the 17 Carboxaldehyde Moiety
Reductive Transformations of the N-Formyl Group
Reduction of the N-formyl group offers a direct pathway to N-methyl morphinans, which are common structural motifs in many biologically active alkaloids.
The direct conversion of the N-formyl group (an amide) to an N-methyl group is a standard organic transformation achievable with powerful reducing agents. While specific examples detailing the direct reduction of Morphinan-17-carboxaldehyde are not extensively documented, the reaction is readily accomplished on similar substrates and analogous structures using complex metal hydrides.
Commonly employed reagents for the reduction of amides to amines include Lithium Aluminium Hydride (LiAlH₄) and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). For instance, the reduction of a related N-carbamate group on a morphinan (B1239233) derivative to an N-methyl group has been successfully demonstrated using Red-Al in dry tetrahydrofuran (B95107) (THF) under reflux conditions. nottingham.ac.uk Similarly, LiAlH₄ has been used to reduce N-benzylpyrrolidine derivatives in related alkaloid syntheses, highlighting its utility for such transformations. mdpi.com The general reaction involves the nucleophilic attack of a hydride ion on the formyl carbon, followed by the elimination of the oxygen atom to yield the corresponding N-methyl amine.
An alternative, albeit less direct, route involves a two-step sequence: first, the hydrolytic removal of the N-formyl group to yield the secondary amine (a nor-morphinan), followed by reductive N-methylation using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or formic acid. researchgate.net
Table 1: Reagents for N-Formyl to N-Methyl Conversion
| Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Lithium Aluminium Hydride | LiAlH₄ | Anhydrous THF or Et₂O, reflux | Powerful, unselective, reduces many other functional groups. |
| Sodium bis(2-methoxyethoxy)aluminum hydride | Red-Al | Anhydrous toluene (B28343) or THF, reflux | Milder and more soluble than LiAlH₄; used in analogous N-carbamate reductions. nottingham.ac.uk |
Reductive cleavage of the N-formyl linkage to directly yield the N-H (nor-morphinan) derivative is a less common transformation compared to hydrolytic methods. This process would require a selective reduction of the C-N bond of the formamide (B127407) without reducing the carbonyl group itself, or a complete reduction followed by a re-oxidation, which is synthetically inefficient. The literature on morphinan chemistry primarily focuses on hydrolytic methods for N-deformylation due to their high efficiency and selectivity. researchgate.netchim.it As such, specific, documented strategies for the purely reductive cleavage of the N-formyl group in this compound are not prominently featured in surveyed research findings.
Hydrolytic Deformylation to Nor-Morphinan Derivatives
The removal of the N-formyl group to generate the corresponding secondary amine, known as a nor-morphinan, is a crucial step in the synthesis of many semi-synthetic opioids. This deprotection is most commonly achieved through hydrolysis under either acidic or basic conditions. Nor-morphinans are key intermediates, serving as precursors for the introduction of various N-substituents that significantly modulate pharmacological activity. chim.it
The hydrolysis of the N-formyl amide bond follows standard mechanisms for acyl substitution reactions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the collapse of the tetrahedral intermediate, releasing formic acid and the protonated nor-morphinan, which is neutralized upon workup. Concentrated mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often used. nottingham.ac.uk
Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. The expulsion of the morphinan nitrogen as an amide anion is difficult, so the intermediate typically protonates from the solvent first. However, more specialized basic conditions are often preferred for N-deformylation. Hydrazine (N₂H₄) is frequently used, particularly in the deprotection of related N-carbamates, as it is highly effective and can prevent side reactions like the reduction of double bonds that may occur with other reagents. chim.it
Table 2: Conditions for Hydrolytic Deformylation
| Condition Type | Reagents | Typical Solvents | Notes |
|---|---|---|---|
| Acidic | H₂SO₄, HCl | Water, Methanol | Harsh conditions, may affect other acid-labile groups. nottingham.ac.uk |
| Basic | KOH, NaOH | Ethanol, Water | Standard basic hydrolysis. |
The N-formyl group can be selectively removed in the presence of various other functional groups, which is a testament to the robustness of this synthetic step. Synthetic routes documented in the literature show that the N-formyl group can be hydrolyzed without affecting functionalities such as ketones, ethers (both phenolic and aliphatic), and even certain esters, depending on the chosen conditions. For example, in a multi-step synthesis of 6-ketomorphinans, the "removal of the N-formyl protecting groups" is performed on a complex intermediate containing both a ketone at the C-6 position and a methoxy (B1213986) group on the aromatic ring, with both groups remaining intact. researchgate.net The choice of mild hydrolytic conditions allows for this chemoselectivity, making the N-formyl group an effective and practical protecting group in the synthesis of complex, polyfunctionalized morphinan targets.
Nucleophilic Additions and Condensation Reactions at the Aldehyde Carbon
The carbonyl carbon of the N-formyl group in this compound exhibits the reactivity of a formamide rather than a true aldehyde. Due to resonance delocalization of the nitrogen lone pair of electrons into the carbonyl group, the electrophilicity of the carbonyl carbon is significantly reduced. Consequently, it does not typically undergo the characteristic nucleophilic addition and condensation reactions seen with aldehydes and ketones. Extensive searches of the chemical literature did not yield specific examples of such reactions occurring at the N-formyl moiety within the morphinan framework. The primary transformations of this group are centered on its removal (hydrolysis) or its complete reduction.
Oxidative Transformations of the 17-Carboxaldehyde Functionality
The 17-carboxaldehyde moiety of the morphinan scaffold represents a versatile functional group that can undergo various chemical transformations. Among these, oxidative transformations are of significant interest for the synthesis of novel morphinan derivatives, particularly the corresponding carboxylic acids and their subsequent derivatives. The oxidation of the N-formyl group to a carboxylic acid is a key transformation that can provide access to compounds with potentially altered pharmacological profiles or serve as intermediates for further functionalization.
While specific literature detailing the direct oxidation of this compound is not extensively available, the chemical principles of aldehyde oxidation are well-established and can be extrapolated to this complex molecular framework. The reactivity of the morphinan core, however, necessitates a careful selection of oxidizing agents to avoid unwanted side reactions at other sensitive positions of the molecule.
Common laboratory oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate, nitric acid, and chromium(VI) oxide. wikipedia.org The application of these strong oxidants to the morphinan skeleton must consider the potential for oxidation of other functional groups, such as phenolic hydroxyls or allylic positions, which are often present in this class of compounds.
Table 1: Potential Oxidizing Agents for the Transformation of this compound
| Oxidizing Agent | Potential Advantages | Potential Challenges with Morphinan Scaffold |
| Potassium Permanganate (KMnO4) | Strong and effective for many aldehydes. | Can oxidize other sensitive functional groups like phenols and double bonds. |
| Nitric Acid (HNO3) | Strong oxidizing agent. | Can cause nitration of aromatic rings. |
| Chromium (VI) Reagents (e.g., CrO3) | Effective for aldehyde oxidation. | Toxicity and disposal of chromium waste. Potential for over-oxidation. |
| Silver (I) Oxide (Ag2O) (Tollens' Reagent) | Mild and selective for aldehydes. | May not be strong enough for hindered aldehydes; cost. |
| Biocatalytic Oxidation (e.g., Aldehyde Dehydrogenases) | High chemoselectivity and mild reaction conditions. | Requires specific enzymes and optimization of biological reaction conditions. nih.gov |
An alternative and potentially milder approach involves the use of biocatalytic methods. Aldehyde dehydrogenases, for instance, have been shown to effect the chemoselective aerobic oxidation of a wide range of aldehydes to their corresponding carboxylic acids under gentle conditions. nih.gov This methodology could be particularly advantageous for complex and sensitive substrates like this compound, minimizing the risk of undesired side reactions.
It is also noteworthy that synthetic routes to morphinan-17-carboxylic acid derivatives have been developed that bypass the need for direct oxidation of the 17-carboxaldehyde. These methods typically involve the N-alkylation of the corresponding normorphinan precursor with a reagent that already contains a carboxylic acid or ester functionality. mdpi.com This approach circumvents the potential challenges associated with the selective oxidation of the N-formyl group in a complex molecular environment.
Structural Elucidation and Conformational Analysis of Morphinan 17 Carboxaldehyde and Its Derivatives
Advanced Spectroscopic Characterization Methodologies
A suite of sophisticated spectroscopic techniques is indispensable for the comprehensive structural characterization of Morphinan-17-carboxaldehyde in both solution and solid states. These methods provide critical insights into stereochemistry, conformational preferences, and the electronic nature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of stereochemistry and the detailed analysis of conformational dynamics in morphinan (B1239233) derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.
In the case of N-formylmorphinan derivatives, the formyl proton in the ¹H NMR spectrum typically appears as a distinct singlet or a pair of singlets due to rotational isomerism (syn/anti) around the N-CHO bond. The chemical shifts of the protons adjacent to the nitrogen (at C-9, C-10, and C-16) are particularly sensitive to the orientation of the carboxaldehyde group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the complex proton and carbon signals of the rigid morphinan skeleton.
The conformation of the piperidine (B6355638) D-ring, which is an integral part of the morphinan structure, is significantly influenced by the N-substituent. For N-acylpiperidines, including N-formyl derivatives, a pseudoallylic strain can arise from the conjugation of the nitrogen lone pair with the carbonyl π-system. This interaction can favor an axial orientation of substituents at the 2-position of the piperidine ring to minimize steric hindrance. In this compound, this translates to specific conformational preferences of the D-ring, which can be probed by analyzing the coupling constants (J-values) between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments. NOE data reveals through-space proximity between protons, providing definitive evidence for the relative orientation of different parts of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Formylmorphinan Derivatives (Note: Data is generalized from related structures due to the scarcity of specific data for the parent this compound. Actual values may vary.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-17 (CHO) | ~8.1 (s) | ~162.0 |
| H-9 | ~4.5 (d) | ~60.0 |
| H-14 | ~2.5 (m) | ~45.0 |
| Aromatic Protons | 6.7 - 7.2 | 115.0 - 145.0 |
Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Fingerprinting
Vibrational and electronic spectroscopy provide complementary information for the structural fingerprinting of this compound.
Infrared (IR) and Raman Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1650-1680 cm⁻¹. The exact frequency can provide insights into the electronic environment and potential hydrogen bonding interactions. The C-N stretching vibration, also influenced by the amide character of the N-CHO group, can be observed in the 1200-1300 cm⁻¹ region. The complex fingerprint region (below 1500 cm⁻¹) contains a multitude of bands arising from C-C and C-H bending and stretching vibrations of the entire morphinan skeleton, serving as a unique identifier for the compound. Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information, especially regarding the aromatic ring vibrations and the carbon skeleton.
UV-Vis Spectroscopy: The electronic spectrum of this compound is primarily dictated by the phenolic A-ring. Typically, morphinan derivatives exhibit absorption maxima around 280-290 nm, corresponding to the π-π* transitions of the aromatic system. The presence of the N-carboxaldehyde group has a minor electronic effect on the aromatic chromophore, thus only slight shifts in the absorption wavelength and intensity are expected compared to the parent N-methylmorphinan.
Table 2: Key Vibrational and Electronic Spectroscopic Data for this compound (Note: Values are typical ranges for the respective functional groups.)
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Wavelength |
| Infrared (IR) | C=O stretch (aldehyde) | 1650 - 1680 cm⁻¹ |
| Infrared (IR) | C-N stretch | 1200 - 1300 cm⁻¹ |
| Raman | Aromatic ring breathing | 1580 - 1620 cm⁻¹ |
| UV-Vis | π-π* transition (aromatic) | ~285 nm |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular mass of this compound, allowing for the unambiguous confirmation of its elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate the molecular ion.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For morphinan alkaloids, characteristic fragmentation pathways often involve cleavages of the bonds adjacent to the nitrogen atom and within the piperidine ring. The presence of the N-formyl group introduces specific fragmentation routes. A common fragmentation would be the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion. Another characteristic fragmentation involves the cleavage of the C9-N17 bond, leading to fragments that are indicative of the morphinan core structure. A detailed analysis of the fragmentation patterns can help in the identification of unknown derivatives and in distinguishing between isomers.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable information about the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional molecular structure in the solid state. Obtaining a suitable crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles.
The crystal structure would unequivocally establish the stereochemistry at all chiral centers (C-5, C-9, C-13, and C-14) of the morphinan scaffold. Furthermore, it would reveal the solid-state conformation of the entire molecule, including the puckering of the various rings and the orientation of the 17-carboxaldehyde group. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, can also be analyzed. This information is crucial for understanding the solid-state properties of the compound and can provide a static picture that complements the dynamic information obtained from solution-state NMR studies. Studies on related N-substituted piperidine compounds have shown that the piperidine ring can adopt various conformations, including chair and boat forms, depending on the nature of the substituent and crystal packing forces.
Conformational Dynamics and Chirality of the Morphinan Scaffold
The rigid, polycyclic structure of the morphinan scaffold imparts significant chirality to the molecule. The conformational dynamics, while restricted compared to acyclic molecules, are crucial for its biological activity and are influenced by substituents.
Influence of the 17-Carboxaldehyde Group on Overall Conformation
The introduction of a carboxaldehyde group at the N-17 position has a profound impact on the conformational preferences of the morphinan scaffold. The partial double-bond character of the N-C bond in the N-formyl group restricts rotation and introduces planarity around the nitrogen atom. This can lead to the existence of rotational isomers (rotamers) in solution, which may be observable by NMR spectroscopy at low temperatures.
Analysis of Isomerism and Stereoisomeric Control
The molecular architecture of this compound is characterized by significant stereochemical complexity. This complexity gives rise to various forms of isomerism, which profoundly influence the molecule's three-dimensional structure and, consequently, its chemical and biological properties. Achieving control over the formation of specific stereoisomers is a central challenge and a critical objective in the synthetic chemistry of morphinans.
Types of Isomerism in the Morphinan Scaffold
The rigid, polycyclic morphinan skeleton is subject to several types of isomerism, including stereoisomerism arising from multiple chiral centers, geometric isomerism related to ring fusion, and conformational isomerism specific to the N-formyl substituent.
Stereoisomerism and Enantioselectivity
The fundamental morphinan scaffold contains at least three asymmetric carbon atoms at positions 9, 13, and 14. mdpi.com This inherent chirality means that morphinan derivatives can exist as enantiomers—non-superimposable mirror images. The absolute configuration at these centers dictates the molecule's classification. For instance, the naturally occurring opium alkaloids like morphine possess the (-)-configuration.
The pharmacological distinction between morphinan enantiomers is well-documented. The (-)-enantiomer, such as levorphanol (B1675180) (which has a methyl group at N-17 instead of a formyl group), typically exhibits potent opioid agonist activity. In stark contrast, its mirror image, the (+)-enantiomer dextrorphan, lacks significant analgesic properties and functions as a cough suppressant through action at different receptors. mdpi.com This highlights the critical importance of stereochemistry in molecular recognition by biological targets.
Furthermore, derivatives based on the morphine structure contain two additional chiral centers at positions 5 and 6, increasing the number of possible diastereomers. unodc.org
Geometric (Cis-Trans) Isomerism
A defining structural feature of the morphinan family is the fusion of the B and C rings. In naturally occurring morphinans, this junction is a B/C-cis fusion. mdpi.com However, synthetic routes can also lead to isomers with a B/C-trans fusion. These geometric isomers are diastereomers and are not interconvertible without breaking chemical bonds. The stereochemistry at carbon-14 (B1195169) is the determinant of this feature: a 14R configuration typically corresponds to the cis-fused morphinan structure, while a 14S configuration results in a trans-fused isomorphinan. mdpi.com
Conformational Isomerism of the N-Formyl Group
The "carboxaldehyde" designation in this compound refers to the N-formyl group (-N-CHO). The partial double-bond character of the amide C-N bond restricts free rotation, giving rise to two distinct planar conformers, or rotamers. These are designated as E (trans) and Z (cis) isomers.
The presence of both E and Z rotamers is readily observable in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the rate of interconversion is slow enough on the NMR timescale to allow for the detection of separate signals for each conformer. nih.gov For example, the formyl proton (H-18) and protons on carbons adjacent to the nitrogen (e.g., H-9, H-10) often appear as two distinct sets of signals.
Detailed NMR studies on N-formyl morphinan intermediates have allowed for the definitive assignment of these rotamers. Nuclear Overhauser Effect (NOE) experiments are particularly useful for this purpose. An NOE correlation between the formyl proton (H-18) and the H-9 proton is indicative of the E rotamer, where these protons are in close spatial proximity. Conversely, a correlation between H-18 and a proton on the C-10 methylene (B1212753) group would suggest the Z configuration. nih.gov As the temperature is increased, the rate of rotation around the C-N bond increases, leading to the broadening and eventual coalescence of the paired signals into a single time-averaged signal. nih.gov
| Proton | E Rotamer (Major) | Z Rotamer (Minor) | Key Differentiating Feature |
|---|---|---|---|
| H-18 (Formyl) | 8.21 | 8.04 | Formyl proton of the Z rotamer is typically more shielded (upfield). |
| H-9 | 3.97 | 4.90 | H-9 proton shows a significant downfield shift in the Z rotamer. |
| H-5 | 4.68 | 4.61 | Minor shift difference. |
Stereoisomeric Control in Synthesis
Given the profound impact of stereochemistry, synthetic strategies for producing morphinans are heavily focused on controlling the configuration of the chiral centers. The total synthesis of morphinans can be designed to produce either a racemic mixture, which must then be separated, or to generate a single desired enantiomer through asymmetric synthesis.
Asymmetric synthesis approaches employ chiral catalysts or auxiliaries to influence the stereochemical outcome of key bond-forming reactions. For example, enantioselective reduction of a prochiral enone intermediate can establish the first chiral center in high enantiomeric excess. udel.edu Subsequent cyclization reactions, such as an intramolecular Heck reaction, can then be used to construct the morphinan core, including the challenging all-carbon quaternary center at C-13, with high stereochemical fidelity. udel.eduacs.org The development of such stereocontrolled total syntheses provides access to both the natural (-)-enantiomers and the unnatural (+)-enantiomers, which are crucial for pharmacological research. udel.edunih.govacs.org
Analytical Characterization of Isomers
A suite of analytical techniques is essential for the separation, identification, and structural elucidation of the various isomers of this compound and its derivatives.
NMR Spectroscopy: As discussed, NMR is the most powerful tool for studying isomerism in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments are used to assign the complete structure and relative stereochemistry. Dynamic NMR (DNMR), which involves recording spectra at various temperatures, is specifically used to study the kinetics of conformational exchange between the E and Z rotamers of the N-formyl group. nih.gov
| Carbon | E Rotamer (Major) | Z Rotamer (Minor) |
|---|---|---|
| C-18 (Formyl) | 160.7 | 162.8 |
| C-9 | 57.1 | 49.6 |
| C-13 | 45.0 | 44.8 |
| C-14 | 35.5 | 35.3 |
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all chiral centers. nih.gov It is the definitive method for confirming the structure of a single, isolated isomer.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the separation of isomers. Using a chiral stationary phase (CSP), enantiomers of a morphinan derivative can be resolved into two separate peaks. csfarmacie.cz This allows for the determination of enantiomeric purity or enantiomeric excess (ee), which is a direct measure of the success of an asymmetric synthesis. udel.edu Diastereomers can often be separated using standard, non-chiral HPLC columns. mdpi.com
Theoretical and Computational Investigations of Morphinan 17 Carboxaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Morphinan-17-carboxaldehyde at an atomic level. These methods, rooted in quantum mechanics, can accurately describe the distribution of electrons within the molecule, which dictates its geometry, stability, and chemical behavior. mdpi.com By solving approximations of the Schrödinger equation, researchers can determine molecular geometries, vibrational frequencies, and the energies of different electronic states.
For a molecule like this compound, these calculations can elucidate the influence of the electron-withdrawing carboxaldehyde group on the electron density of the morphinan (B1239233) scaffold. This includes analyzing the partial atomic charges, mapping the electrostatic potential to identify electron-rich and electron-poor regions, and examining the frontier molecular orbitals (HOMO and LUMO) to predict sites of chemical reactivity.
Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. mdpi.comnih.gov For this compound, DFT can be employed to model a variety of transformations involving the aldehyde group, such as nucleophilic additions, condensations, or reductive aminations.
These studies involve mapping the potential energy surface of a reaction. Researchers can calculate the energies of reactants, products, and, crucially, the high-energy transition states that connect them. mdpi.com This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding selectivity. For instance, a DFT study could compare the energy barriers for the formation of different products, explaining why one is favored over another. researchgate.net Plausible mechanisms for complex reactions, such as multi-step cyclizations or rearrangements originating from the N-formyl group, can be proposed and evaluated based on the computed energetics of key intermediates and transition states. researchgate.netmdpi.com
Interactive Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reactions at the Aldehyde Carbonyl.
MD simulations of this compound would reveal the accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). plos.org These simulations track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. nih.gov Analysis of these trajectories can identify the most populated (lowest energy) conformational states, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation around the N17-C bond of the carboxaldehyde group. oup.comnih.gov Such studies are essential for understanding how the molecule's shape influences its properties and reactivity.
Interactive Table 2: Example Results from a Conformational Search of this compound.
In Silico Prediction of Reactivity and Selectivity
Beyond elucidating reaction mechanisms, computational models can predict the reactivity and selectivity of this compound before experiments are conducted. nih.gov These in silico methods leverage calculated electronic properties to identify the most likely sites for chemical reactions. nih.gov
For example, by calculating reactivity indices derived from DFT, such as local softness or Fukui functions, one can predict which atoms are most susceptible to electrophilic or nucleophilic attack. An electrostatic potential map visually represents the charge distribution, highlighting the electron-deficient carbonyl carbon of the aldehyde as a prime target for nucleophiles. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting the outcomes of chemical transformations, including those catalyzed by specific enzymes or reagents. nih.govmdpi.com Such predictive models can accelerate the discovery of new synthetic routes and derivatives by prioritizing the most promising reactions for laboratory investigation. biorxiv.org
Structure-Activity Relationship (SAR) Studies on N-Substituted Morphinans in Non-Biological Contexts (e.g., catalyst binding, material interactions)
While Structure-Activity Relationship (SAR) studies are common in medicinal chemistry, their principles can be extended to non-biological applications. d-nb.info In this context, "activity" might refer to catalytic efficiency, binding affinity to a synthetic receptor, or the ability to influence the properties of a material. For N-substituted morphinans derived from this compound, SAR studies would explore how systematic changes to the N-substituent affect these non-biological functions.
For instance, a series of N-alkyl, N-aryl, or N-acyl morphinans could be synthesized and evaluated as chiral ligands in asymmetric catalysis. The SAR study would correlate properties of the N-substituent (e.g., steric bulk, electronic properties) with the enantiomeric excess or yield of the catalytic reaction. This information is invaluable for rationally designing more effective catalysts. Similarly, the interaction of different N-substituted morphinans with surfaces or nanomaterials could be studied to develop new sensors or functional materials.
Interactive Table 3: Hypothetical SAR Data for N-Substituted Morphinans as Ligands in Asymmetric Catalysis.
Pharmacophore modeling, a technique central to drug discovery, identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. nih.govresearchgate.net This concept can be repurposed for non-biological chemical recognition. researchgate.net Instead of a biological receptor, the target could be a synthetic host molecule, a catalytic active site, or a specific binding site on a surface.
By analyzing a set of N-substituted morphinans that bind to a non-biological target, a pharmacophore model can be generated. uq.edu.au This model would define the crucial features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers, and their required spatial arrangement. nih.gov This 3D query can then be used in virtual screening of compound libraries to identify new morphinan derivatives with potentially higher affinity or selectivity for the target. researchgate.net This approach facilitates the rational design of new molecules for applications in chemical sensing, separation science, or the creation of self-assembling molecular systems. nih.gov
Role As a Versatile Synthetic Building Block in Complex Morphinan Chemistry
Precursor to Structurally Diverse N-Substituted Morphinan (B1239233) Derivatives
The modification of the substituent at the N-17 position of the morphinan scaffold is a well-established strategy for modulating pharmacological activity. The N-substituent plays a critical role in determining the compound's affinity and efficacy at opioid receptors researchgate.net. Morphinan-17-carboxaldehyde is a key precursor that provides access to the corresponding secondary amine (a normorphinan derivative), which is the common starting point for introducing diverse N-substituents nottingham.ac.ukgoogle.com.
Reductive amination is a powerful and widely used method in medicinal chemistry for the synthesis of amines mdpi.com. In the context of morphinan chemistry, the 17-carboxaldehyde moiety is an ideal substrate for this transformation. The process typically involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the corresponding tertiary amine youtube.com.
Table 1: Reagents for Reductive Amination
| Reagent | Typical Use |
|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | In-situ reduction of iminium ions |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Mild, selective reduction of iminium ions |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of the formyl group to a methyl group |
The N-formyl group of this compound serves as a protecting group for the N-17 secondary amine, which can be deprotected under acidic or basic conditions to yield the normorphinan scaffold. This secondary amine is a nucleophile that can be readily alkylated or arylated to introduce a vast array of substituents, significantly influencing the pharmacological properties of the final compound mdpi.comnih.gov.
Standard alkylation procedures involve reacting the normorphinan with various alkyl halides (e.g., ethyl, propyl, cyclopropylmethyl, or phenethyl halides) to generate the corresponding N-alkylated morphinans researchgate.netnih.gov. This method has been instrumental in the synthesis of compounds with agonist, partial agonist, or antagonist activities at opioid receptors researchgate.netnih.gov. The synthesis of N-aryl morphinans can also be achieved through methods such as Buchwald-Hartwig amination, further expanding the structural diversity accessible from the this compound intermediate d-nb.info.
Table 2: Examples of N-17 Substituents and their General Effect in Morphinans
| N-17 Substituent | General Pharmacological Profile |
|---|---|
| Methyl (-CH₃) | Often associated with potent agonist activity (e.g., Morphine) |
| Allyl (-CH₂CH=CH₂) | Often confers antagonist properties (e.g., Naloxone) |
| Cyclopropylmethyl | Often confers mixed agonist-antagonist properties (e.g., Naltrexone) |
Applications in the Preparation of Advanced Morphinan Analogues and Scaffolds
The utility of this compound extends beyond simple N-alkylation. The N-formyl group can serve as a crucial functional handle in multi-step syntheses to create highly complex and advanced morphinan analogues nih.govnottingham.ac.ukd-nb.info. By temporarily modifying the reactivity of the N-17 position, chemists can perform reactions on other parts of the morphinan skeleton that might otherwise be incompatible with a free secondary or tertiary amine mdpi.com.
A key example is the use of N-formyl-northebaine in Diels-Alder reactions. Thebaine, a morphinan alkaloid, is a diene that can undergo [4+2] cycloaddition to form rigid 6,14-ethenomorphinan structures, which are scaffolds for exceptionally potent opioids nih.gov. However, the basicity of the N-17 methyl group in thebaine can interfere with certain dienophiles, causing polymerization. By replacing the N-methyl group with an N-formyl group, the nitrogen's basicity is reduced, allowing the Diels-Alder reaction to proceed successfully with sensitive dienophiles like nitroethene. The resulting cycloadduct can then be further modified, and the N-formyl group can be removed or converted to introduce other desired N-substituents mdpi.com. This strategy demonstrates how this compound and its analogues act as key intermediates in building complex, polycyclic morphinan scaffolds researchgate.net.
Strategies for Isotopic Labeling via the 17-Carboxaldehyde Moiety for Mechanistic Studies
Isotopic labeling is an indispensable tool in medicinal chemistry for studying drug metabolism, receptor-ligand interactions, and reaction mechanisms nih.gov. The 17-carboxaldehyde group provides a convenient and strategic site for the introduction of stable isotopes such as Carbon-13 (¹³C), Carbon-14 (B1195169) (¹⁴C), or Deuterium (²H).
A straightforward strategy for isotopic labeling involves the use of an isotopically labeled formylating agent during the synthesis of the this compound itself. For example, reacting the normorphinan precursor with ¹³C-labeled formic acid or one of its activated derivatives would yield Morphinan-17-[¹³C]carboxaldehyde imist.ma. This labeled intermediate can then be carried through subsequent synthetic steps to produce advanced morphinan analogues with an isotopic tag at a metabolically stable position.
These labeled molecules are invaluable for a variety of mechanistic studies:
Metabolic Profiling: Labeled compounds can be traced and identified in complex biological matrices like plasma or urine using mass spectrometry, facilitating the elucidation of metabolic pathways nih.gov.
Receptor Binding Assays: Radiolabeled ligands (e.g., with ¹⁴C or ³H) are used to quantify receptor density and affinity in tissues.
NMR Spectroscopy: The incorporation of ¹³C or ¹⁵N can enable detailed NMR studies to probe the conformation and dynamics of the ligand when bound to its receptor target nih.gov.
This ability to strategically introduce an isotopic label via the 17-carboxaldehyde moiety underscores its importance as a versatile tool for fundamental pharmacological research.
Biosynthetic Relevance and Analogous Chemical Processes
Connection to Natural Morphinan (B1239233) Alkaloid Biosynthesis Pathways (as a conceptual chemical analog or precursor)
The biosynthesis of morphinan alkaloids in the opium poppy (Papaver somniferum) is a complex enzymatic cascade that begins with the amino acid L-tyrosine. nih.gov Through a series of transformations, L-tyrosine is converted to (S)-norcoclaurine, which is subsequently methylated and hydroxylated to yield the key intermediate (S)-reticuline. nih.govplos.org A critical step in the formation of the morphinan skeleton is the stereoselective conversion of (S)-reticuline to (R)-reticuline, which then undergoes oxidative coupling to form salutaridine. nih.gov Subsequent enzymatic reduction, acetylation, and cyclization lead to thebaine, the first morphinan alkaloid in the pathway. nih.govplos.org Thebaine is then converted to codeine and finally to morphine. nih.gov
Throughout this natural pathway, the nitrogen at position 17 is typically methylated. The native enzymes in this pathway are highly specific for N-methylated intermediates. nih.gov Morphinan-17-carboxaldehyde, with its N-formyl group, is therefore not a substrate for these enzymes and does not appear as an intermediate in the natural production of morphine or related alkaloids.
However, from a chemical perspective, the N-formyl group of this compound can be considered a synthetic analog of the N-methyl group found in natural alkaloids. The formyl group, being an amide, significantly reduces the basicity and nucleophilicity of the nitrogen atom compared to the tertiary amine present in natural morphinans. mdpi.com This modification is conceptually relevant as it allows for chemical transformations on other parts of the morphinan scaffold that might be hindered by the reactivity of the N-17 methylamino group.
In a broader sense, the study of N-substituted morphinan derivatives, including this compound, provides insights into the structure-activity relationships of these compounds and helps to delineate the steric and electronic requirements of the enzymes involved in their biosynthesis. While not a direct player, its chemistry offers a platform for exploring reactions that are analogous to biosynthetic steps, such as cyclization and rearrangement, under abiotic conditions.
Biomimetic Approaches Utilizing Aldehyde Intermediates in Total Synthesis
Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules in the laboratory. nottingham.ac.uk The total synthesis of morphinan alkaloids has been a long-standing challenge, and several approaches have drawn inspiration from the proposed biosynthetic pathways. nottingham.ac.uk One of the most efficient total syntheses of morphine, developed by Rice, utilizes a biomimetic approach. nottingham.ac.uk While this specific synthesis does not use this compound as an intermediate, it does involve an N-formylation step to protect the nitrogen and direct a key cyclization reaction. nottingham.ac.uk
In this context, N-formyl derivatives serve as crucial intermediates in achieving the desired stereochemistry and ring closures that mimic the outcomes of enzymatic reactions. The formyl group can act as a protecting group that can be removed or converted to the N-methyl group at a later stage to yield the natural product. The use of an N-formyl intermediate in Rice's synthesis highlights the strategic utility of modulating the nitrogen's reactivity to achieve a biomimetic-style ring closure.
Furthermore, the reactivity of the aldehyde group in this compound itself can be harnessed in synthetic transformations. While not extensively documented in the context of biomimetic total synthesis of the core morphinan structure, aldehydes are versatile functional groups in organic synthesis and can participate in a variety of carbon-carbon bond-forming reactions.
The following table summarizes key N-formyl intermediates in the synthesis of morphinan-related compounds, illustrating the strategic use of the N-carboxaldehyde functionality.
| Intermediate | Synthetic Context | Purpose of the N-Formyl Group | Reference |
| N-formyl-C-normorphinan | Synthesis of N-substituted C-normorphinans | Intermediate for the construction of the C-normorphinan skeleton. | nih.gov |
| N-formyl-northebaine | Diels-Alder reactions | Reduces the basicity of the nitrogen to prevent polymerization of the dienophile. | mdpi.comnih.gov |
| N-formyl-normorphinan derivative in Rice's Synthesis | Total synthesis of morphine | Protection and directing group for a key cyclization step. | nottingham.ac.uk |
The following table outlines a conceptual biomimetic approach where an aldehyde intermediate could be utilized, drawing parallels to known synthetic strategies.
| Step | Biomimetic Transformation | Role of Aldehyde Intermediate (Conceptual) | Relevant Chemical Principle |
| 1 | Grewe Cyclization | An N-formyl group can be used to modulate the electronic properties of the precursor, facilitating the desired cyclization. | Electrophilic aromatic substitution |
| 2 | Formation of the D-ring (piperidine) | A precursor with an aldehyde functionality could undergo reductive amination to form the piperidine (B6355638) ring. | Reductive amination |
| 3 | Final modification | The N-formyl group can be reduced to the N-methyl group to yield the natural alkaloid structure. | Amide reduction |
Conclusion and Future Perspectives in Morphinan 17 Carboxaldehyde Research
Current Challenges in Synthesis and Derivatization of N-Formyl Morphinans
The synthesis of N-formyl morphinans, including Morphinan-17-carboxaldehyde, is intrinsically linked to the N-demethylation of naturally occurring morphinan (B1239233) alkaloids like morphine. nottingham.ac.uk This initial step often requires harsh reagents such as cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates, which present challenges in terms of safety and environmental impact, particularly on an industrial scale. nottingham.ac.ukacs.org While milder and more sustainable methods, including electrochemical approaches, are being developed, they are not yet universally adopted. acs.org
Once the nor-morphinan is obtained, the subsequent N-formylation can be achieved through various methods, such as the use of phenyl formate. nottingham.ac.uk However, the stability of the resulting N-formyl group can be a concern, especially under acidic or basic conditions that might be required for further derivatization of the morphinan skeleton. The presence of multiple reactive functional groups on the morphinan scaffold, including hydroxyls, ethers, and double bonds, necessitates careful selection of protecting groups and reaction conditions to achieve regioselectivity and avoid unwanted side reactions. nottingham.ac.uknottingham.ac.uk
Derivatization of N-formyl morphinans presents its own set of challenges. The formyl group itself is susceptible to oxidation, reduction, and nucleophilic attack, which can complicate modifications at other positions of the molecule. Furthermore, the steric hindrance imposed by the complex, rigid pentacyclic structure of the morphinan can limit the accessibility of reagents to the N-formyl group or other reaction sites. nottingham.ac.uk
Emerging Methodologies and Novel Transformations of the 17-Carboxaldehyde Group
Recent advances in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the transformation of the 17-carboxaldehyde group in morphinans. Late-stage functionalization, a strategy that allows for the modification of complex molecules in the final stages of a synthesis, is particularly relevant. d-nb.infonih.govnih.gov
Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. d-nb.infonih.govnih.gov For instance, the use of tetrabutylammonium (B224687) decatungstate (TBADT) as a hydrogen atom transfer photocatalyst has enabled the C8-functionalization of morphinan scaffolds. d-nb.infonih.govnih.gov This methodology could potentially be adapted to engage the 17-carboxaldehyde group in novel transformations, such as radical additions to the formyl C-H bond.
Decarbonylative coupling reactions represent another exciting frontier. While challenging, the direct use of the aldehyde as a coupling partner would be a highly atom-economical approach to introduce new substituents at the nitrogen atom. Research into decarbonylative radical additions using trimethylacetaldehyde (B18807) on other positions of the morphinan scaffold suggests the feasibility of such transformations. d-nb.inforesearchgate.net
Modern catalytic methods for aldehyde transformations, such as transfer hydrogenation, hydroformylation, and various multicomponent reactions, could also be applied to this compound to generate a diverse library of derivatives. The development of chemoselective methods that can tolerate the other functional groups present in the morphinan core will be crucial for the successful implementation of these strategies.
Table 1: Potential Emerging Methodologies for Transforming the this compound Group
| Methodology | Potential Transformation of 17-Carboxaldehyde | Advantages |
|---|---|---|
| Photoredox Catalysis | Radical additions, Giese reactions | Mild reaction conditions, high functional group tolerance |
| Decarbonylative Coupling | Introduction of new N-substituents | Atom-economical, direct functionalization |
| Transfer Hydrogenation | Reduction to N-methyl or other N-alkyl groups | Avoids harsh reducing agents, high selectivity |
| Multicomponent Reactions | Rapid generation of complex N-heterocycles | Increased molecular complexity in a single step |
Potential Impact on Advanced Material Science and Catalysis
While the primary focus of morphinan chemistry has been on medicinal applications, the unique structural and electronic properties of this compound could be leveraged in the fields of advanced material science and catalysis. The rigid, well-defined three-dimensional structure of the morphinan scaffold could serve as a chiral building block for the synthesis of novel polymers with unique optical or recognition properties.
The 17-carboxaldehyde group provides a versatile handle for the covalent attachment of the morphinan unit to surfaces or polymer backbones. This could lead to the development of chiral stationary phases for chromatography or functionalized materials with specific binding properties. For example, the immobilization of morphinan derivatives on solid supports could create novel materials for enantioselective separations or sensing applications.
In the realm of catalysis, the morphinan scaffold could act as a chiral ligand for asymmetric catalysis. The 17-carboxaldehyde group could be transformed into various coordinating moieties, such as amines, phosphines, or oxazolines, which could then be complexed to transition metals. The resulting chiral catalysts could be employed in a range of asymmetric transformations, taking advantage of the sterically demanding and conformationally constrained environment provided by the morphinan backbone to induce high levels of stereoselectivity.
Future Directions in the Chemical Exploration of this compound
The chemical exploration of this compound is still in its infancy, and numerous avenues for future research remain open. A primary focus should be on the development of efficient and scalable synthetic routes to this compound, moving beyond the limitations of classical N-demethylation and formylation procedures.
A systematic investigation of the reactivity of the 17-carboxaldehyde group is warranted. This would involve exploring a wide range of modern synthetic transformations to understand the steric and electronic factors that govern its reactivity. The knowledge gained from these studies would be invaluable for the rational design of novel morphinan derivatives.
The synthesis and evaluation of libraries of this compound derivatives for their biological activity could lead to the discovery of new therapeutic agents with improved pharmacological profiles. mdpi.com The N-formyl group may influence the binding affinity and selectivity for opioid receptors or other biological targets in unexpected ways. oup.comnih.gov
Finally, the potential applications of this compound in material science and catalysis should be actively pursued. This would involve interdisciplinary collaborations to design and fabricate novel materials and catalysts based on this unique chemical scaffold. The exploration of these non-medicinal applications could unlock new value from this well-established class of natural products.
Q & A
Q. What are the key spectroscopic and chromatographic methods for identifying and characterizing Morphinan-17-carboxaldehyde?
To confirm the identity and purity of this compound (CAS: 28973-48-0), researchers should employ a combination of ¹H/¹³C NMR (to verify structural motifs like the carboxaldehyde group and morphinan backbone), mass spectrometry (for molecular weight confirmation), and HPLC (to assess purity ≥95%). For known compounds, cross-referencing spectral data with literature is critical, while novel derivatives require elemental analysis and X-ray crystallography for unambiguous confirmation .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
Synthesis optimization should follow Design of Experiments (DOE) principles to evaluate variables like reaction temperature, catalyst loading, and solvent polarity. For example, reductive amination or formylation of precursor morphinans (e.g., 3-methoxy-morphinan) requires controlled pH and inert atmospheres to minimize side reactions. Pilot-scale batches should include reproducibility tests across three independent trials, with yields reported as mean ± standard deviation. Detailed protocols must be split between main text (critical steps) and supplementary data (redundant optimizations) to adhere to journal guidelines .
Q. What purity standards and analytical validation steps are required for this compound in pharmacological studies?
Purity validation should follow pharmacopeial standards (e.g., ICH Q2(R1) ), including HPLC-UV/ELSD (for organic impurities) and Karl Fischer titration (for water content). Residual solvents (e.g., chloroform, methanol) must comply with ICH Q3C limits. For in vitro assays, purity ≥98% is recommended, supported by COA (Certificate of Analysis) from synthesis batches. Batch-to-batch variability should be statistically analyzed using ANOVA to ensure consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Conflicting bioactivity results (e.g., opioid receptor binding affinities) require meta-analysis to quantify heterogeneity using the I² statistic (proportion of variability due to study differences). Stratify data by assay type (e.g., radioligand vs. functional assays), species (human vs. rodent receptors), and structural modifications. Sensitivity analyses should exclude outliers, and subgroup analyses must distinguish prespecified hypotheses from exploratory findings to avoid bias .
Q. What advanced computational and experimental strategies validate the mechanistic pathways of this compound in neurological models?
Combine molecular dynamics simulations (e.g., docking to µ-opioid receptors) with knockout animal models (e.g., MOR⁻/⁻ mice) to isolate receptor-specific effects. Validate findings using radiolabeled analogs (e.g., ¹⁴C-carboxaldehyde) in autoradiography or PET imaging. Dose-response curves should be analyzed via nonlinear regression (e.g., Hill equation) to determine EC₅₀/IC₅₀ values, with confidence intervals reported for robustness .
Q. How can novel analytical methods improve detection limits for this compound in complex biological matrices?
Develop LC-MS/MS methods with isotope dilution (e.g., deuterated internal standards) to quantify low-abundance metabolites in plasma or cerebrospinal fluid. Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) and validate parameters per FDA Bioanalytical Method Validation Guidelines , including linearity (R² >0.99), precision (CV <15%), and matrix effects. Cross-validate results with high-resolution MS (e.g., Q-TOF) for structural confirmation .
Q. What in vitro and in vivo models are most suitable for assessing the toxicological profile of this compound?
Prioritize hERG channel assays (for cardiotoxicity), Ames tests (mutagenicity), and hepatocyte spheroids (metabolic stability). In vivo, conduct OECD 423 acute toxicity studies in rodents, with histopathology and serum biomarkers (ALT, AST). For chronic exposure, use PBPK modeling to extrapolate doses between species. Report adverse events using CTCAE criteria and compare to structurally related opioids (e.g., morphine) for context .
Q. How can cross-disciplinary approaches enhance the application of this compound in material science or drug delivery systems?
Explore nanoparticle encapsulation (e.g., PLGA or liposomes) to improve CNS bioavailability. Characterize formulations using DLS (particle size), zeta potential (stability), and in vitro release studies (PBS vs. simulated biological fluids). Collaborate with material scientists to assess biocompatibility via ISO 10993-5 cytotoxicity tests and optimize synthesis scalability using Quality by Design (QbD) frameworks .
Q. Methodological Notes
- Data Reporting : Adhere to CONSORT or ARRIVE guidelines for experimental rigor, distinguishing prespecified vs. post hoc analyses .
- Literature Synthesis : Use SciFinder or Web of Science for systematic reviews, prioritizing peer-reviewed journals over patents or non-indexed sources .
- Ethical Compliance : For human cell lines or animal studies, include IRB/IACUC approvals and Material Transfer Agreements in supplementary documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
